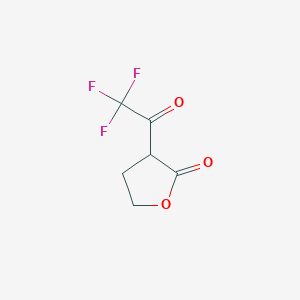

A-Trifluoroacetyl-G-butyrolactone

Description

Structural Significance of γ-Butyrolactone Scaffolds in Organic Chemistry

The γ-butyrolactone ring is a five-membered lactone (a cyclic ester) that is a fundamental structural motif in a vast array of natural products and synthetic compounds. nih.govnih.gov This scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov The prevalence of the γ-butyrolactone moiety in biologically active molecules underscores its importance in medicinal chemistry. nih.govnih.gov

Natural products containing the γ-butyrolactone ring exhibit a wide range of biological activities, including antibiotic, antifungal, neuroprotective, and antitumor properties. nih.govmdpi.com For instance, some γ-butyrolactone-containing molecules act as signaling hormones in bacteria, regulating the production of natural products. nih.govacs.orgpurdue.edu The inherent reactivity and stereochemical features of the γ-butyrolactone ring allow for diverse functionalization, making it a versatile building block in organic synthesis. nih.govacs.org

Synthetic Utility of Trifluoroacetyl Moieties in Fine Chemical Synthesis

The trifluoroacetyl group (-COCF₃) is a powerful functional group in organic synthesis due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This property significantly influences the reactivity and properties of the molecule to which it is attached. The introduction of a trifluoroacetyl group can enhance the electrophilicity of the adjacent carbonyl carbon, making it a key reactive site for various nucleophilic attacks.

Furthermore, the trifluoromethyl group can impart unique characteristics to a molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. These attributes are highly desirable in the design of pharmaceuticals and agrochemicals. In synthetic chemistry, the trifluoroacetyl group can serve as a precursor for the formation of other functional groups or as a protecting group that can be removed under specific conditions.

Evolution of γ-Butyrolactone Synthesis Methodologies

The synthesis of γ-butyrolactones has been a subject of extensive research for decades, leading to a continuous evolution of synthetic methods. nih.govnih.gov Early methods often relied on the intramolecular cyclization of γ-hydroxycarboxylic acids or their derivatives. nih.gov While effective, these methods sometimes required harsh conditions or multiple synthetic steps.

More recent advancements have focused on developing more efficient, stereoselective, and environmentally friendly approaches. nih.gov These include:

Catalytic Methods: The use of transition metal catalysts and organocatalysts has enabled the asymmetric synthesis of complex γ-butyrolactones with high enantiomeric purity. nih.govmdpi.com

Radical Cyclizations: The generation and cyclization of radical intermediates have provided a powerful tool for constructing the γ-butyrolactone ring. researchgate.net For instance, the use of tributyltin hydride can facilitate the reductive cyclization of appropriate precursors. researchgate.net

Photoredox Catalysis: This emerging field utilizes visible light to initiate chemical transformations, offering a green and efficient route to γ-butyrolactones. nih.gov

Renewable Feedstocks: Researchers are exploring the synthesis of γ-butyrolactone from biomass-derived starting materials, such as 2-furanone, to create more sustainable chemical processes. rsc.org

Electro-oxidative Annulation: This technique provides an efficient route to γ-butyrolactones by avoiding the need for external oxidants. researchgate.net

These evolving methodologies have significantly expanded the accessibility and structural diversity of γ-butyrolactones available for further investigation and application. nih.gov

Contemporary Research Trajectories for α-Functionalized γ-Butyrolactones

Current research on γ-butyrolactones is increasingly focused on the synthesis and application of derivatives with specific functional groups at the α-position (the carbon adjacent to the carbonyl group). The introduction of substituents at this position can profoundly influence the molecule's chemical reactivity and biological activity.

A significant area of interest is the synthesis of α-fluoro and α,α-difluoro-γ-butyrolactones. researchgate.net The incorporation of fluorine atoms can alter the molecule's electronic properties and conformational preferences, often leading to enhanced biological efficacy. nih.gov For example, a stereodivergent synthesis of α-fluoro α-azaaryl γ-butyrolactones has been developed using a cooperative copper and iridium catalysis system. nih.gov

Furthermore, the development of methods for the enantioconvergent synthesis of functionalized γ-butyrolactones allows for the creation of molecules with multiple contiguous stereocenters with high control over their spatial arrangement. nih.gov Research is also directed towards the synthesis of α-methylene-γ-butyrolactones, which are known to possess antifungal and other biological activities. mdpi.com The exploration of these α-functionalized γ-butyrolactones opens up new avenues for the discovery of novel therapeutic agents and functional materials.

Data Tables

Table 1: Examples of Biologically Active γ-Butyrolactones

| Compound Class | Example | Biological Activity | Reference |

| Bacterial Hormones | A-factor | Regulates natural product biosynthesis in Streptomyces | nih.gov |

| Antibiotics | Lactivicin | Inhibition of β-lactamase | nih.govmdpi.com |

| Antifungals | α-methylene-γ-butyrolactones | Antifungal activity against various fungi | mdpi.com |

| Neuroprotective Agents | Japonipene C | Neuroprotective effects | nih.gov |

Table 2: Modern Synthetic Approaches to γ-Butyrolactones

| Methodology | Key Features | Catalyst/Reagent Example | Reference |

| Asymmetric Catalysis | High enantioselectivity | Chiral N-heterocyclic carbene | nih.gov |

| Radical Cyclization | Formation of C-C bonds | Tributyltin hydride | researchgate.net |

| Photoredox Catalysis | Use of visible light, green chemistry | Organophotocatalyst (3DPAFIPN) | researchgate.net |

| Renewable Synthesis | Biomass-derived starting materials | Palladium on humin-derived activated carbon (Pd/HAC) | rsc.org |

| Electro-oxidative Annulation | Avoids external oxidants | - | researchgate.net |

| Cooperative Catalysis | Stereodivergent synthesis | Copper and Iridium catalysts | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroacetyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O3/c7-6(8,9)4(10)3-1-2-12-5(3)11/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCNKKXWKVWELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500956 | |

| Record name | 3-(Trifluoroacetyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69243-04-5 | |

| Record name | 3-(Trifluoroacetyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for A Trifluoroacetyl G Butyrolactone Analogues

Synthetic Routes to the γ-Butyrolactone Core

The γ-butyrolactone motif is a prevalent structural feature in numerous bioactive compounds and serves as a critical building block in organic synthesis. acs.orgacs.org Consequently, extensive research has been dedicated to developing efficient and versatile methods for its construction.

Intramolecular Cyclization and Lactonization Approaches

Intramolecular cyclization is a foundational and widely employed strategy for synthesizing the γ-butyrolactone core. acs.org This approach typically involves the cyclization of a linear precursor that already contains the necessary carbon skeleton and a terminal hydroxyl group, which acts as a nucleophile to attack an electrophilic carbonyl group, forming the five-membered lactone ring.

One of the most classical methods is the lactonization of γ-hydroxycarboxylic acids or their corresponding esters. acs.org This transformation is often promoted by acid or heat. Another common precursor is a γ-halo ester, where the intramolecular displacement of the halide by the ester enolate leads to the cyclic product.

Recent advancements in this area include photochemical methods. For instance, a photoinduced intramolecular cyclization of allyl acrylates has been developed to synthesize fully substituted spiro-γ-butyrolactones. This reaction is proposed to proceed via a 1,4-hydrogen atom transfer and subsequent cyclization of a diradical intermediate. rsc.org Additionally, carboxylative cyclization of allylic alcohols using the CO2 radical anion, generated from metal formates under photoredox catalysis, offers a direct route to γ-butyrolactone derivatives. acs.org

Table 1: Examples of Intramolecular Cyclization Approaches

| Starting Material | Reagents/Conditions | Product | Key Features |

| Allyl Acrylates | Ultraviolet Irradiation | Spiro-γ-butyrolactones | Photoinduced, 1,4-hydrogen atom transfer rsc.org |

| Allylic Alcohols | HCO₂Cs, Photoredox/HAT Catalysis | γ-Butyrolactones | Direct carboxylation and cyclization acs.org |

| γ-Hydroxycarboxylic Acids | Acid or Heat | γ-Butyrolactones | Classical lactonization method acs.org |

Catalytic Hydrogenation and Dehydrogenation Methodologies

Catalytic hydrogenation and dehydrogenation represent important industrial and laboratory-scale methods for producing γ-butyrolactone. These processes often utilize precursors that are readily available from bulk chemicals.

Catalytic Hydrogenation: The hydrogenation of maleic anhydride (B1165640) and its esters is a well-established industrial route to γ-butyrolactone. google.comrsc.org This process typically employs heterogeneous catalysts, such as nickel or copper-based systems, under high pressure and temperature. rsc.org More recently, renewable routes have been explored, such as the high-yielding catalytic hydrogenation of 2-furanone, which can be derived from biomass. rsc.orgnih.govrsc.org Palladium supported on activated carbon has proven to be an efficient catalyst for this transformation, affording γ-butyrolactone in high yields under mild conditions. rsc.orgnih.govrsc.org

Catalytic Dehydrogenation: An alternative approach is the gas-phase catalytic dehydrogenation of 1,4-butanediol. google.com This method is highly selective and commonly utilizes copper-based catalysts, such as copper-chromium, sometimes promoted with other metals like manganese or barium to enhance performance and catalyst lifetime. google.com The reaction is typically carried out at elevated temperatures (150-300 °C). google.com

Table 2: Comparison of Hydrogenation and Dehydrogenation Methods

| Method | Precursor | Catalyst | Conditions | Yield |

| Hydrogenation | Maleic Anhydride | Nickel-based | High pressure, high temperature | High |

| Hydrogenation | 2-Furanone | 4% Pd/HAC | RT, 0.5 MPa H₂, THF | 89% rsc.org |

| Dehydrogenation | 1,4-Butanediol | Cu-Cr-Mn/Ba | 190-270 °C, 0.5-4 kg/cm ²G | High google.com |

Organocatalytic Cyclization Techniques

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of γ-butyrolactones, providing access to chiral molecules with high enantioselectivity. rsc.orgnih.gov These methods avoid the use of metals and often proceed under mild conditions.

A prominent strategy involves the Michael addition of a nucleophile to an α,β-unsaturated acceptor, followed by an intramolecular cyclization. For example, chiral Cinchona alkaloid-thiourea catalysts have been used to catalyze the 1,4-addition of 1,3-dicarbonyl compounds to nitroalkenes, leading to the formation of 2,3-trans-disubstituted butyrolactones in high yields and enantioselectivities. rsc.orgrsc.org

Another approach is the organocatalytic cross-aldol reaction of aldehydes with methyl 4-oxobutyrate, which, after a subsequent reduction step, yields 4-(hydroxyalkyl)-γ-butyrolactones with excellent diastereoselectivity and enantioselectivity. nih.gov

Transition Metal-Mediated γ-Butyrolactone Formation

Transition metal catalysis offers a diverse array of transformations for constructing the γ-butyrolactone ring, often enabling reactions that are not feasible with other methods.

Gold-catalyzed cyclization of malonate-substituted allylic acetates has been shown to be a highly diastereoselective method for preparing polysubstituted γ-vinyl butyrolactones. rsc.org In another example, chiral tin dibromide has been used as a precatalyst in the tandem asymmetric aldol (B89426) reaction/cyclization of β,γ-didehydro-γ-lactones with aldehydes to produce optically active trans-β,γ-disubstituted γ-butyrolactones. nih.gov

Rhodium catalysts have been employed for the asymmetric hydrogenation of γ-butenolides, providing an efficient route to various chiral γ-butyrolactones. researchgate.net Furthermore, rhodium(I) complexes can catalyze the C-C bond activation of cyclobutanones, leading to ring expansion and the formation of γ-butyrolactone structures. acs.org

Electroreduction and [3+2] Annulation Strategies

Modern synthetic chemistry has embraced electrochemical methods and cycloaddition reactions for the construction of complex molecular architectures, including the γ-butyrolactone core.

An electro-oxidative [3+2] annulation of alkenes with 1,3-diesters has been developed, offering an efficient, oxidant-free route to γ-butyrolactones. researchgate.netnih.gov This method uses ferrocene (B1249389) as a mediator to activate the 1,3-diester. nih.gov

Stereoselective [3+2] annulation of allylic silanes with chlorosulfonyl isocyanate is another powerful strategy for synthesizing substituted γ-butyrolactones. nih.gov Furthermore, N-heterocyclic carbenes can catalyze the [3+2] annulation of α,β-enals to α-keto esters, resulting in γ-butyrolactones with three contiguous stereocenters in a highly controlled manner. figshare.com

Introduction of the Trifluoroacetyl Group

Once the γ-butyrolactone core is formed, the final step in the synthesis of α-trifluoroacetyl-γ-butyrolactone is the introduction of the trifluoroacetyl group (-C(O)CF₃) at the α-position (the carbon adjacent to the carbonyl group).

This transformation is typically achieved through the acylation of a γ-butyrolactone enolate. The reaction involves deprotonation of the α-carbon of γ-butyrolactone using a strong base, such as sodium hydride (NaH) or sodium ethoxide, to generate a nucleophilic enolate. patsnap.comchemicalpapers.comgoogle.com This enolate is then reacted with a trifluoroacetylating agent.

A common and effective trifluoroacetylating agent is a trifluoroacetic ester, such as ethyl trifluoroacetate (B77799). chemicalpapers.comlookchem.com The enolate attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the desired α-trifluoroacetyl-γ-butyrolactone after an acyl substitution reaction. This process is analogous to a Claisen condensation. A similar synthesis for α-acetyl-γ-butyrolactone from γ-butyrolactone and ethyl acetate (B1210297) under strongly alkaline conditions has been studied, achieving yields higher than 90%. chemicalpapers.comgoogle.comgoogle.com

The general reaction can be summarized as follows: γ-Butyrolactone + Strong Base → γ-Butyrolactone Enolate γ-Butyrolactone Enolate + Trifluoroacetic Ester → α-Trifluoroacetyl-γ-butyrolactone + Alcoholate

One reported synthesis specifies the use of γ-butyrolactone, a trifluoroacetic ester, and sodium hydride, directly leading to α-(2,2,2-trifluoroacetyl)-γ-butyrolactone. lookchem.com

Direct Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)

Direct trifluoroacetylation of dienes using trifluoroacetic anhydride (TFAA) has been demonstrated as a viable method for creating trifluoroacylated compounds. In one approach, the combination of a cobaltate anion and TFAA is thought to generate a trifluoroacylcobalt intermediate. rsc.org This reactive species can then engage in migratory insertion across dienes, ultimately leading to the formation of fluoroacylated products. rsc.org For this reaction to be successful, ligation of the diene to the cobalt center appears to be a necessary step. rsc.org While this method has been applied to 1,3-dienes, its direct application to γ-butyrolactone itself for the synthesis of A-Trifluoroacetyl-G-butyrolactone is a specific area of interest. rsc.org

The general reaction conditions for the trifluoroacylation of 1,3-dienes are presented below:

| Reagents | Conditions |

| Na[Co(CO)4] (1.0 equiv), TFAA (2.0 equiv) | THF, 0 °C, 0.25 h |

| Diene, pempidine (B1200693) (2.0 equiv) | 0→20 °C, 7-12 h, photo-irradiation (15 W) |

Table 1: General conditions for the direct trifluoroacylation of 1,3-dienes. rsc.org

Radical Trifluoroacylation via C-O Bond Fragmentation

A novel and mild strategy for the trifluoroacylation of olefins involves a visible-light-promoted radical pathway using trifluoroacetic anhydride (TFAA). nih.govnih.gov This method is distinct from traditional approaches as it proceeds through a trifluoroacyl radical mechanism. nih.govnih.gov A photocatalyst, upon irradiation with light, triggers a C-O bond fragmentation in TFAA to generate a transient CF₃CO radical. nih.govnih.gov This radical can then be trapped by an alkene to form the desired trifluoroacylated product. nih.gov Mechanistic studies, including kinetic isotope effects and spectroelectrochemistry, have provided evidence for the existence of the fleeting CF₃CO radical. nih.govnih.gov

The efficiency of this process can be enhanced by carrying it out under a carbon monoxide atmosphere, which helps to stabilize the trifluoroacyl radical. nih.govnih.gov Interestingly, by modifying the reaction parameters, this method can be adapted to achieve trifluoromethylation instead of trifluoroacetylation. nih.govnih.gov This strategy has been successfully applied to the late-stage functionalization of complex molecules. nih.govnih.gov A simple iridium photocatalyst and blue light are typically used for this transformation. thieme-connect.de The reaction tolerates a wide range of functional groups, although its substrate scope is primarily limited to aryl-substituted alkenes. thieme-connect.de

| Catalyst | Light Source | Key Feature |

| Iridium photocatalyst | Blue light | Single-electron reduction of TFAA |

Table 2: Key components for radical trifluoroacetylation. thieme-connect.de

Derivatization of Pre-functionalized γ-Butyrolactones

The synthesis of complex γ-butyrolactone analogues can also be achieved through the derivatization of pre-functionalized lactone precursors. For instance, γ-trifluoromethyl α,β-unsaturated γ-butyrolactones have been synthesized from a masked maleic anhydride adduct, which serves as a pre-functionalized starting material. nih.gov This approach involves the fluoride-catalyzed nucleophilic addition of a trifluoromethyl group from (trifluoromethyl)trimethylsilane (B129416) (CF₃SiMe₃) to the adduct, followed by treatment with a Grignard reagent and flash-vacuum pyrolysis to yield the final product. nih.gov

Another strategy involves accessing common core scaffolds that can be further elaborated. purdue.edu This is particularly useful for synthesizing libraries of enantio-pure functionalized γ-butyrolactones, such as those found in signaling molecules from Streptomyces species. purdue.edu These natural products often feature dense substitution patterns and multiple stereocenters, making their synthesis from simpler, pre-functionalized lactones an attractive approach. purdue.edu

Stereocontrolled Synthesis of Chiral γ-Butyrolactone Derivatives

The biological activity of γ-butyrolactones is often dependent on their stereochemistry. Consequently, the development of methods for the stereocontrolled synthesis of chiral γ-butyrolactone derivatives is of paramount importance.

Chiral Auxiliaries and Catalysts (e.g., N-Heterocyclic Carbene Catalysis)

Chiral auxiliaries and catalysts play a crucial role in the asymmetric synthesis of γ-butyrolactones. N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the stereoselective synthesis of these compounds. ucsb.edunorthwestern.edursc.org NHC-catalyzed annulation reactions between enals and various electrophiles can produce highly functionalized γ-butyrolactones. nih.gov For example, the reaction of enals with cyclic 1,2-dicarbonyl compounds, catalyzed by an NHC, provides a route to spiro γ-butyrolactones. nih.gov The choice of catalyst can influence the stereochemical outcome of the reaction, with some catalysts favoring the formation of the cis isomer. ucsb.edu

Carbohydrate-derived amides have also been successfully employed as chiral auxiliaries. acs.org In one instance, a carbohydrate-derived amide served as both a chiral auxiliary and a proton source in the SmI₂-mediated reductive coupling of ketones with chiral α,β-unsaturated esters, leading to optically active α,γ-substituted γ-butyrolactones with excellent enantioselectivity. acs.org

| Catalytic System | Key Transformation | Stereochemical Outcome |

| N-Heterocyclic Carbene | Annulation of enals and aldehydes | Stereoselective formation of γ-butyrolactones |

| Chiral Carbohydrate Auxiliary | SmI₂-mediated coupling | Asymmetric synthesis of α,γ-substituted γ-butyrolactones |

Table 3: Examples of chiral auxiliaries and catalysts in γ-butyrolactone synthesis. ucsb.eduacs.org

Enantioselective and Diastereoselective Cyclization Reactions

Enantioselective and diastereoselective cyclization reactions are powerful tools for constructing chiral γ-butyrolactone rings. A tandem catalytic asymmetric aldol reaction followed by cyclization of β,γ-didehydro-γ-lactones with aldehydes has been achieved using a chiral tin dibromide precatalyst. nih.govresearchgate.net This method selectively produces optically active trans-β,γ-disubstituted γ-butyrolactones in good yields and with high enantiomeric excess. nih.gov

Gold-catalyzed diastereoselective cyclization of malonate-substituted allylic acetates offers an efficient route to polysubstituted γ-vinyl butyrolactones. rsc.orgnih.gov Another approach involves a polar radical crossover cycloaddition (PRCC) reaction between oxidizable alkenes and unsaturated acids, catalyzed by a photoredox system, which has been applied to the diastereoselective total synthesis of natural products like methylenolactocin. acs.org Furthermore, a diastereodivergent synthesis has been developed that allows access to all four possible isomers of a γ-butyrolactone from the same starting materials by simply changing the catalyst. researchgate.net

Asymmetric Approaches to α-Substituted γ-Butyrolactones

The asymmetric synthesis of α-substituted γ-butyrolactones is a key challenge, as the α-position is often a site for further functionalization. One successful strategy employs a chiral auxiliary derived from isosorbide (B1672297) in the SmI₂-mediated coupling of ketones with a chiral methacrylate, affording optically active α,γ-substituted γ-butyrolactones with high enantiomeric purity. acs.org The use of a hindered proton source is critical for achieving high enantioselectivity in this system. acs.org

An organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, using a chiral bifunctional amine-squaramide catalyst, provides access to optically active α,β-unsaturated γ-substituted butyrolactams with excellent diastereoselectivities and enantioselectivities. rsc.org While this example yields a butyrolactam, the underlying principle of asymmetric induction at the α-position is highly relevant. Additionally, Ir-catalyzed enantioselective sp³ C–H alkylation of γ-butyrolactam with alkenes has been used to synthesize 5-substituted γ-lactams, which are precursors to chiral 4-substituted γ-amino acids. rsc.org

| Method | Key Reagents/Catalysts | Product Type |

| SmI₂-mediated coupling | Isosorbide-derived chiral auxiliary | Optically active α,γ-substituted γ-butyrolactones |

| Asymmetric vinylogous Michael addition | Chiral amine-squaramide catalyst | Optically active α,β-unsaturated γ-substituted butyrolactams |

| Enantioselective C-H alkylation | Chiral Ir(I) catalyst | 5-substituted γ-lactams |

Table 4: Selected asymmetric approaches to substituted γ-butyrolactone and γ-butyrolactam systems. acs.orgrsc.orgrsc.org

Sustainable and Green Synthetic Methodologies for γ-Butyrolactones

The development of sustainable chemical processes is a cornerstone of modern organic synthesis. For the production of γ-butyrolactones, a class of compounds with significant industrial and biological relevance, researchers are increasingly turning to methodologies that minimize environmental impact, reduce reliance on hazardous reagents, and utilize renewable resources. Two prominent strategies in this domain are photoredox catalysis and the use of biomass-derived feedstocks.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of chemical transformations.

While the direct trifluoroacetylation of γ-butyrolactones using photoredox catalysis is not extensively documented, the principles of this technology can be applied to the synthesis of fluorinated lactone analogues. For instance, photoredox-catalyzed methods have been successfully employed for the synthesis of γ- and δ-lactams from N-alkenyl trichloro- and dichloroacetamides. nih.gov These reactions can proceed under an air atmosphere and with non-anhydrous solvents, highlighting the robustness and potential for greener reaction conditions. nih.gov The mechanism often involves the generation of a radical species that undergoes cyclization. A similar strategy could be envisioned for the synthesis of trifluoroacetylated lactones, where a precursor bearing a trifluoroacetyl group is cyclized via a photoredox-initiated radical pathway.

Recent research has demonstrated the synthesis of allylic trifluoromethanes from alkenes using photoredox catalysis, showcasing the ability to introduce trifluoromethyl groups into organic molecules with high selectivity. nih.gov This methodology, while not directly producing a lactone, could be adapted to functionalize a precursor that can then be converted to a trifluoromethyl-substituted γ-butyrolactone.

A notable advancement in γ-butyrolactone synthesis involves a two-step process combining photoredox and hydrogen atom transfer (HAT) catalysis to produce γ-butyrolactones from allylic alcohols and CO2 radical anions. researchgate.net This method is highly efficient and represents a significant step towards sustainable lactone synthesis. Although this specific method does not yield a trifluoroacetylated product, it establishes a precedent for using photoredox catalysis to construct the γ-butyrolactone core from simple starting materials, a strategy that could potentially be adapted to incorporate a trifluoroacetyl moiety.

The following table summarizes key aspects of photoredox-catalyzed reactions relevant to the synthesis of lactone and fluorinated organic scaffolds.

| Catalyst | Reactants | Product | Key Features |

| fac-Ir(ppy)₃ | N-alkenyl trichloroacetamides | γ- and δ-lactams | Blue light-mediated; tolerant to air and non-anhydrous solvents. nih.gov |

| Not specified | Styrene derivatives, unactivated alkenes | Allylic trifluoromethanes | Selective introduction of trifluoromethyl groups. nih.gov |

| Photoredox/HAT synergistic catalysis | Allylic alcohols, CO₂ radical anion | γ-Butyrolactones | Highly efficient; utilizes CO₂ as a C1 source. researchgate.net |

The use of renewable biomass as a starting material for chemical synthesis is a critical component of green chemistry. Biomass offers a rich source of carbon-based molecules that can be transformed into valuable chemicals, including γ-butyrolactones.

One of the most promising routes to γ-butyrolactone (GBL) from biomass involves the conversion of carbohydrates. For example, glucose can be fermented by genetically engineered microbes to produce poly-4-hydroxybutyrate (P4HB), a biopolymer that can then be catalytically converted to GBL with high yield. beilstein-journals.org This bio-based GBL could then serve as a starting material for subsequent functionalization, such as trifluoroacetylation, although specific methods for this transformation are not widely reported.

Another significant biomass-derived platform molecule is furfural, which can be obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. Furfural can be catalytically oxidized to 2-furanone, which in turn can be hydrogenated to yield GBL. rsc.orgnih.gov This process has been optimized using a palladium catalyst supported on humin-derived activated carbon (Pd/HAC), affording GBL in high yields under mild conditions. rsc.orgnih.gov

Furthermore, triacetic acid lactone (TAL), a polyketide that can be produced through the fermentation of glucose by engineered yeast strains like Yarrowia lipolytica, serves as a versatile precursor for various heterocyclic compounds. researchgate.netchemrxiv.orgrsc.org While not a direct precursor to GBL, the chemistry of TAL and its fluorinated analogues, such as trifluorotriacetic acid lactone (TAL-f3), has been explored for the synthesis of trifluoromethylated pyridones. nih.gov This suggests that biomass-derived lactones can be a platform for producing complex fluorinated molecules.

The table below outlines various biomass feedstocks and the corresponding γ-butyrolactone or related platform chemical produced.

| Biomass Feedstock | Intermediate/Process | Product |

| Glucose | Fermentation with engineered microbes | Poly-4-hydroxybutyrate (P4HB) -> γ-Butyrolactone. beilstein-journals.org |

| Xylose (from hemicellulose) | Dehydration to furfural, then oxidation | 2-Furanone -> γ-Butyrolactone. rsc.orgnih.gov |

| Glucose | Fermentation with engineered yeast | Triacetic acid lactone (TAL). researchgate.netchemrxiv.orgrsc.org |

While the direct synthesis of this compound from biomass has not been explicitly described, the pathways to produce the core γ-butyrolactone structure from renewable resources are well-established. Future research could focus on integrating fluorination or trifluoroacetylation steps into these bio-based production streams.

Mechanistic Insights and Reactivity of A Trifluoroacetyl G Butyrolactone Systems

Reactivity of the γ-Lactone Ring System

The γ-lactone, a five-membered cyclic ester, is a prevalent structural motif in numerous natural products. nih.gov Its reactivity is primarily characterized by ring-opening reactions, which can proceed through various mechanisms depending on the reaction conditions.

Ring-Opening Reactions and Equilibrium Dynamics

The γ-butyrolactone ring is known for its relative stability and low ring strain, which makes its polymerization thermodynamically challenging. icm.edu.pl The Gibbs free energy of polymerization for γ-butyrolactone is positive under standard conditions, indicating that the monomeric form is favored at equilibrium. icm.edu.pl However, ring-opening can be induced under certain conditions, such as with strong bases or acids. rsc.org Basic hydrolysis of γ-butyrolactone, for instance, occurs at a rate comparable to that of its acyclic ester counterparts.

The introduction of an α-trifluoroacetyl group is expected to significantly influence the reactivity of the lactone ring. The electron-withdrawing nature of the trifluoroacetyl group will increase the electrophilicity of the lactone's carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity can facilitate ring-opening reactions under milder conditions than those required for unsubstituted γ-butyrolactone.

The equilibrium between the closed-ring lactone and the open-chain hydroxy ester will be influenced by the solvent, temperature, and the presence of catalysts. In the case of α-trifluoroacetyl-γ-butyrolactone, the equilibrium may be shifted towards the open-chain form in the presence of nucleophiles that can readily add to the activated lactone carbonyl.

| Condition | Effect on Ring-Opening |

| Basic Conditions | Promotes ring-opening via nucleophilic attack of hydroxide (B78521) or other bases. |

| Acidic Conditions | Can catalyze ring-opening by protonating the carbonyl oxygen, increasing electrophilicity. |

| Nucleophiles | Attack the electrophilic carbonyl carbon, leading to ring-opened products. |

| Temperature | Higher temperatures can favor the ring-opened form entropically, but the thermodynamics for γ-butyrolactone still disfavor polymerization. icm.edu.pl |

Ring-Opening Polymerization (ROP) of γ-Butyrolactone Derivatives

Ring-opening polymerization (ROP) is a primary method for synthesizing biodegradable polyesters from lactones. icm.edu.pl While γ-butyrolactone itself is notoriously difficult to polymerize due to its low ring strain, various derivatives have been successfully polymerized. icm.edu.plnih.gov The polymerizability of lactones is directly related to their ring strain, with more strained rings exhibiting a more favorable enthalpy of polymerization.

The presence of the bulky and electron-withdrawing trifluoroacetyl group at the α-position could potentially increase the ring strain of the γ-butyrolactone ring, thereby making it more amenable to ROP. However, steric hindrance from the α-substituent could also impede the approach of the catalyst and the growing polymer chain, presenting a kinetic barrier to polymerization.

Recent advances have demonstrated that even the "non-polymerizable" γ-butyrolactone can undergo ROP under specific catalytic conditions, such as using organocatalysts like phosphazene bases. nih.gov These methods often require low temperatures to shift the polymerization-depolymerization equilibrium towards the polymer. nih.govnih.gov It is plausible that α-trifluoroacetyl-γ-butyrolactone could be a viable monomer for ROP using these advanced catalytic systems, potentially leading to novel fluorinated polyesters with unique properties.

Chemical Transformations of the Trifluoroacetyl Moiety

The trifluoroacetyl group is a highly reactive acylating agent due to the strong electron-withdrawing effect of the three fluorine atoms. This makes the carbonyl carbon exceptionally electrophilic and susceptible to a variety of chemical transformations.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, proceeding through an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The reactivity of the acyl compound is largely determined by the stability of the leaving group. youtube.com In the case of α-trifluoroacetyl-γ-butyrolactone, the trifluoroacetyl group can undergo nucleophilic acyl substitution where the enolate of the γ-butyrolactone would act as the leaving group.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: acid chlorides > acid anhydrides > esters > amides. youtube.com The trifluoroacetyl group, being part of a ketone, is highly activated and would be expected to be more reactive than a typical ester.

| Nucleophile | Potential Product |

| Alcohols (ROH) | Transesterification to form a trifluoroacetate (B77799) ester. |

| Amines (RNH2) | Aminolysis to form a trifluoroacetamide. |

| Water (H2O) | Hydrolysis to form trifluoroacetic acid. |

| Grignard Reagents (RMgX) | Addition to the carbonyl to form a tertiary alcohol after workup. |

The reaction of α-trifluoroacetyl-γ-butyrolactone with various nucleophiles would likely proceed with selective attack at the trifluoroacetyl carbonyl due to its enhanced electrophilicity compared to the lactone carbonyl.

Radical Pathways and their Implications

While less common than ionic pathways for this class of compounds, the potential for radical reactions involving the trifluoroacetyl group exists. The carbon-carbon bond between the trifluoroacetyl group and the lactone ring could be susceptible to homolytic cleavage under photolytic or high-temperature conditions.

Recent studies have shown that radical hydrocarboxylation using CO2•– can be a route to synthesizing γ-butyrolactone derivatives. nih.gov While not directly involving the trifluoroacetyl group, it highlights the accessibility of radical pathways in γ-lactone systems. The trifluoroacetyl group itself is generally stable to radical conditions, but its presence could influence the regioselectivity of radical additions to the lactone ring.

Selective Cleavage and Functional Group Interconversions

The selective cleavage of the trifluoroacetyl group is a valuable transformation for unmasking the α-position of the γ-butyrolactone for further functionalization. Given its reactivity, the trifluoroacetyl group can be cleaved under relatively mild conditions.

One common method for the cleavage of a trifluoroacetyl group is through hydrolysis with a mild base. The resulting trifluoroacetic acid is a stable and water-soluble byproduct that can be easily removed. Alternatively, reductive cleavage methods could be employed.

The selective cleavage of the trifluoroacetyl group in the presence of the lactone is feasible due to the higher reactivity of the former. This allows for the trifluoroacetyl group to be used as a protecting or activating group that can be removed at a later stage in a synthetic sequence. The use of trifluoroacetic acid (TFA) for the cleavage of peptide bonds under specific conditions has been documented, suggesting that the trifluoroacetyl group can be labile under acidic conditions as well. nih.govgoogle.com

Synergistic Reactivity Between Functional Groups

The proximity of the trifluoroacetyl and γ-butyrolactone moieties leads to a synergistic reactivity profile that is distinct from that of either functional group in isolation. This synergy is primarily driven by electronic and steric factors, which influence the pathways of various chemical transformations.

The potent electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the entire molecule. The three fluorine atoms inductively pull electron density away from the acetyl carbonyl carbon, rendering it highly electrophilic. This heightened electrophilicity makes the trifluoroacetyl group a prime target for nucleophilic attack. In contrast, the lactone carbonyl is a comparatively weaker electrophile.

This electronic disparity directs the regioselectivity of nucleophilic additions. For instance, in reactions with primary amines, trifluorotriacetic acid lactone, a structurally related compound, undergoes ring-opening transformations at the positions influenced by the trifluoromethyl group, a different regioselectivity compared to its non-fluorinated analog. mdpi.com The strong acceptor nature of the CF3 groups greatly affects the reactivity of adjacent functionalities. mdpi.com

Steric hindrance also plays a crucial role. The bulky trifluoroacetyl group can sterically shield the α-carbon of the lactone ring, influencing the approach of incoming reagents. This can affect the stereochemical outcome of reactions at or near this center. In related systems, such as α-methylene-γ-butyrolactones, the locked geometry of the lactone ring, in conjunction with substituents, is known to influence the stabilization of reaction intermediates through stereoelectronic effects. researchgate.net

The mechanism of α-acetyl-γ-butyrolactone synthesis, a close analog, involves the formation of a carbanion at the α-position of γ-butyrolactone under strongly alkaline conditions. chemicalpapers.com The presence of a trifluoroacetyl group would further acidify the α-proton, facilitating its removal and the subsequent formation of an enolate. This enolate is a key intermediate in many of the compound's reactions.

The dual functionality of α-trifluoroacetyl-γ-butyrolactone makes it an ideal substrate for intramolecular cyclizations and cascade reactions, leading to the formation of complex heterocyclic structures. The presence of a trifluoromethyl group at the γ-position of α,β-unsaturated γ-butyrolactones has been found to accelerate the rate of intramolecular conjugate ene reactions, leading to the formation of cis-fused bicyclic γ-butyrolactones with high stereoselectivity. nih.gov This suggests that the trifluoroacetyl group can play a crucial role in promoting intramolecular transformations.

Cascade reactions, which involve a series of intramolecular events, are also a feature of γ-butyrolactone chemistry. nih.gov For α-trifluoroacetyl-γ-butyrolactone, a cascade could be initiated by a nucleophilic attack on the highly reactive trifluoroacetyl carbonyl, followed by an intramolecular reaction involving the lactone moiety. For example, a reaction could proceed through an initial vinylogous Mukaiyama 1,6-Michael addition followed by an intramolecular Michael addition to yield fused butyrolactone systems. nih.gov The development of stereodivergent [3+2] annulation reactions via cascade allylation/lactonization highlights the potential for creating multiple stereocenters in a single transformation. nih.gov

Advanced Mechanistic Elucidation Techniques

To fully understand the complex reaction pathways of α-trifluoroacetyl-γ-butyrolactone, a combination of advanced spectroscopic and kinetic studies is employed. These techniques allow for the characterization of fleeting intermediates and the quantification of reaction rates and thermodynamic parameters.

The identification of short-lived intermediates is crucial for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable in this regard. In the study of protonated γ-butyrolactone, low-temperature Raman and infrared spectroscopy were used to characterize the structure of the protonated species. nih.gov

For a molecule like α-trifluoroacetyl-γ-butyrolactone, ¹⁹F NMR would be particularly useful for probing changes in the electronic environment of the trifluoromethyl group during a reaction. Changes in the chemical shift of the ¹⁹F signal can provide evidence for the formation of intermediates where the trifluoroacetyl group has been transformed.

A complete assignment and analysis of the fundamental vibrational modes of α-acetyl-γ-butyrolactone have been carried out using FT-IR and FT-Raman spectroscopy, supported by density functional theory (DFT) calculations. sphinxsai.com These studies provide a baseline for identifying the characteristic vibrational frequencies of the functional groups in the molecule. For instance, the C=O stretching frequencies of the acetyl and lactone groups can be distinguished, allowing for the monitoring of reactions at either site.

Table 1: Vibrational Frequencies of α-acetyl-γ-butyrolactone

| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) (FT-IR) | Observed Frequency (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| C-H | Stretching | 2920 | 2923 |

| C=O (acetyl) | Stretching | 1715 | 1713 |

| C=O (lactone) | Stretching | 1770 | 1771 |

| C-O | Stretching | 1180 | 1182 |

Data adapted from a study on α-acetyl-γ-butyrolactone. sphinxsai.com

Kinetic analysis provides quantitative information about reaction rates and the factors that influence them. Techniques such as fluorescence spectroscopy have been used to define the kinetic constants that characterize the interactions of related biological systems. nih.gov For α-trifluoroacetyl-γ-butyrolactone, kinetic studies could involve monitoring the disappearance of the starting material or the appearance of a product over time using techniques like UV-Vis spectroscopy or NMR.

Thermodynamic data, such as enthalpies of formation, can be calculated using computational methods like density functional theory (DFT). chemicalpapers.com These calculations help to determine the relative stabilities of reactants, intermediates, and products, providing insight into the feasibility of a proposed reaction mechanism. For α-acetyl-γ-butyrolactone, thermodynamic properties such as heat capacity, entropy, and enthalpy have been calculated, providing valuable information for further study of the molecule. sphinxsai.com

Table 2: Calculated Thermodynamic Properties of α-acetyl-γ-butyrolactone

| Thermodynamic Property | Value (B3LYP/6-311+G(d,p)) | Value (HF/6-311+G(d,p)) |

|---|---|---|

| Heat Capacity (C⁰p,m) | 185.3 J/mol·K | 162.9 J/mol·K |

| Entropy (S⁰m) | 385.1 J/mol·K | 370.4 J/mol·K |

| Enthalpy (H⁰m) | 30.2 kJ/mol | 27.2 kJ/mol |

Data adapted from a study on α-acetyl-γ-butyrolactone. sphinxsai.com

By combining these advanced mechanistic elucidation techniques, a comprehensive understanding of the reactivity of α-trifluoroacetyl-γ-butyrolactone can be achieved, paving the way for its application in the synthesis of novel and complex molecules.

Characterization and Computational Analysis of A Trifluoroacetyl G Butyrolactone

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules. For A-Trifluoroacetyl-G-butyrolactone, a suite of advanced techniques provides comprehensive insight into its atomic connectivity, molecular mass, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its structure. The alpha-carbon, being a chiral center, leads to diastereotopic protons in the lactone ring, resulting in complex splitting patterns.

Advanced 2D NMR experiments like COSY, HSQC, and HMBC would be employed to map out the precise connectivity. For instance, HMBC correlations would be expected between the carbonyl carbon of the trifluoroacetyl group and the proton on the alpha-carbon of the lactone ring. Stereochemical assignment, particularly the conformation of the five-membered ring and the orientation of the trifluoroacetyl group, could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | 4.5 - 5.0 | 45 - 55 |

| β-CH₂ | 2.2 - 2.8 | 25 - 35 |

| γ-CH₂ | 4.2 - 4.6 | 65 - 75 |

| Lactone C=O | - | 170 - 180 |

| Ketone C=O | - | 185 - 195 (quartet due to JC-F) |

Note: Predicted values are based on standard chemical shift ranges and data from similar structures like β-butyrolactone and gamma-butyrolactone. nist.govchemicalbook.com Actual values may vary.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound by providing an exact mass, which has been reported as 182.01907850. lookchem.com

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of the trifluoroacetyl group ([M-COCF₃]⁺): A prominent fragmentation resulting from the cleavage of the C-C bond between the lactone ring and the side chain.

Loss of CF₃ ([M-CF₃]⁺): Cleavage of the carbon-carbon bond within the acetyl group.

Decarbonylation of the lactone ring: Loss of CO from the lactone moiety.

Ring-opening and subsequent fragmentation: Leading to smaller charged fragments.

A study involving the derivatization of gamma-hydroxybutyrate (GHB) with trifluoroacetic anhydride (B1165640) (TFAA) highlights that the resulting fluorinated products yield higher molecular mass ions with distinct fragmentation patterns suitable for confirmation and quantification. nih.gov

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorption bands from its two carbonyl groups and the carbon-fluorine bonds.

Lactone Carbonyl (C=O): A strong absorption band is expected around 1770-1790 cm⁻¹, typical for five-membered ring lactones. researchgate.netnist.gov

Ketone Carbonyl (C=O): The trifluoroacetyl group's carbonyl stretch would appear at a higher frequency, typically 1800-1820 cm⁻¹, due to the electron-withdrawing effect of the fluorine atoms.

C-F Bonds: Strong, characteristic absorption bands for the C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹. nih.gov

C-O Stretch: The ester C-O stretching vibrations would be visible in the 1000-1300 cm⁻¹ range.

UV-Visible spectroscopy provides information about electronic transitions. This compound is expected to show weak absorption bands corresponding to the n→π* transitions of the lactone and ketone carbonyl groups. A study on the related compound α-acetyl-γ-butyrolactone utilized UV-Visible spectroscopy to analyze its electronic properties, suggesting a similar approach would be informative here. sphinxsai.com

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Lactone Carbonyl | C=O Stretch | 1770 - 1790 |

| Ketone Carbonyl | C=O Stretch | 1800 - 1820 |

| Trifluoromethyl | C-F Stretch | 1100 - 1300 (multiple strong bands) |

For chiral molecules like this compound, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration. nih.gov This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density.

The determination of the absolute structure for a non-centrosymmetric crystal is possible due to anomalous (or resonant) scattering. ed.ac.uk The Flack parameter is a critical value refined during the crystallographic analysis that indicates whether the determined structure is correct or if its inverted image is the true structure; a value close to zero for an enantiopure compound confirms the assigned absolute configuration. ed.ac.ukresearchgate.net While no published crystal structure for this compound is currently available, this method remains the gold standard for unambiguously assigning its stereochemistry. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into molecular properties that complement experimental data. These techniques can predict geometries, electronic structures, and spectroscopic properties, offering a deeper understanding at the molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. rsc.org For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies. sphinxsai.com

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Predict Spectroscopic Data: Simulate IR and NMR spectra that can be compared with experimental results to confirm structural assignments.

Studies on similar molecules, such as γ-butyrolactone and its derivatives, have successfully used DFT to analyze adsorption properties, reactivity, and spectroscopic features, demonstrating the utility of this approach for understanding the fundamental properties of this compound. researchgate.netnih.govdntb.gov.ua Calculations on the related α-acetyl-γ-butyrolactone have used DFT to assign vibrational modes and analyze electronic transitions. sphinxsai.com

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| alpha-Trifluoroacetyl-gamma-butyrolactone | - |

| gamma-butyrolactone | GBL |

| alpha-acetyl-gamma-butyrolactone | - |

| gamma-hydroxybutyrate | GHB |

| Trifluoroacetic anhydride | TFAA |

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in a condensed phase, providing detailed information about solvation and the nature of intermolecular forces. While specific MD studies on this compound are not extensively documented in publicly available literature, the behavior of the parent molecule, γ-butyrolactone (GBL), and its derivatives has been the subject of several computational investigations. These studies offer a strong foundation for predicting the solvation and interaction characteristics of this compound.

MD simulations of GBL in aqueous solutions have shown that the lactone ring's carbonyl oxygen is a primary site for hydrogen bonding with water molecules. researchgate.netdntb.gov.uaauthenticus.pt For this compound, the presence of a second carbonyl group and three highly electronegative fluorine atoms on the acetyl moiety is expected to significantly influence its interaction with polar solvents.

The trifluoroacetyl group is a strong electron-withdrawing group, which would enhance the partial positive charge on the carbonyl carbon and the acidity of the α-proton, potentially leading to stronger and more directed interactions with solvent molecules. In a protic solvent like water or ethanol, strong hydrogen bonds would be anticipated with both the lactone and the trifluoroacetyl carbonyl oxygens. nih.gov

In a study of γ-butyrolactone in dimethyl formamide (B127407) (DMF), strong dipole-dipole interactions and dispersion forces were observed to be the dominant intermolecular forces. researchgate.net For this compound, these dipole-dipole interactions would likely be more pronounced due to the increased polarity imparted by the trifluoroacetyl group.

The table below summarizes the expected primary intermolecular interactions of this compound with different types of solvents, extrapolated from studies on GBL and related compounds.

| Solvent Type | Primary Intermolecular Interactions with this compound |

| Protic (e.g., Water, Ethanol) | Hydrogen bonding at both carbonyl oxygens, dipole-dipole interactions. |

| Aprotic Polar (e.g., DMSO, DMF) | Strong dipole-dipole interactions, particularly at the carbonyl groups. |

| Aprotic Nonpolar (e.g., Hexane) | van der Waals forces (dispersion forces). |

MD simulations can also provide insights into the dynamics of the molecule, such as its rotational and translational diffusion in different media. The absorption and mobility of GBL within polyelectrolyte brushes have been studied using all-atom MD simulations, revealing periods of reduced mobility when the lactone is absorbed into the brush layer. utwente.nl Similar studies on this compound could be valuable for applications where its interaction with polymeric materials is relevant.

Prediction of Reactivity and Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and spectroscopic properties of molecules. A thorough computational analysis of this compound would involve geometry optimization, frequency calculations, and the determination of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

A computational study on the closely related α-acetyl-γ-butyrolactone using DFT with the B3LYP functional and 6-311+G(d,p) basis set has provided a framework for such an analysis. sphinxsai.com This study involved the assignment of vibrational modes based on calculated frequencies and comparison with experimental FT-IR and FT-Raman spectra. sphinxsai.com A similar approach for this compound would allow for the prediction of its vibrational spectrum. The strong electron-withdrawing nature of the trifluoromethyl group would be expected to cause a significant blue shift in the carbonyl stretching frequencies compared to α-acetyl-γ-butyrolactone.

The reactivity of a molecule can be inferred from its frontier molecular orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For this compound, the electron-withdrawing trifluoroacetyl group is expected to lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap compared to GBL or α-acetyl-γ-butyrolactone. This would suggest an increased susceptibility to nucleophilic attack at the carbonyl carbons.

The table below presents a hypothetical comparison of calculated electronic properties for γ-butyrolactone, α-acetyl-γ-butyrolactone, and the predicted properties for this compound, based on trends observed in related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| γ-Butyrolactone | ~ -7.5 | ~ 1.5 | ~ 9.0 |

| α-Acetyl-γ-butyrolactone | ~ -7.2 | ~ -0.5 | ~ 6.7 |

| This compound (Predicted) | ~ -7.8 | ~ -1.5 | ~ 6.3 |

Note: The values for γ-butyrolactone and α-acetyl-γ-butyrolactone are illustrative and based on typical values for similar organic molecules. The predicted values for this compound reflect the expected electronic effects of the trifluoroacetyl group.

Furthermore, computational methods can predict other properties such as the molecule's dipole moment, polarizability, and electrostatic potential map, which are crucial for understanding its interactions and reactivity. A study on phenol-GBL complexes highlighted the importance of the carbonyl group as a hydrogen bond acceptor. nih.gov For this compound, both carbonyl groups would be strong hydrogen bond acceptors, with the trifluoroacetyl carbonyl likely being the more potent of the two due to the inductive effect of the fluorine atoms.

Future Research Avenues for A Trifluoroacetyl G Butyrolactone

Innovation in Synthetic Methodologies

The primary route to α-Trifluoroacetyl-γ-butyrolactone is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comlibretexts.org This method involves the reaction of γ-butyrolactone with a trifluoroacetate (B77799) ester, such as ethyl trifluoroacetate, in the presence of a strong, non-nucleophilic base. google.comopenstax.org The base deprotonates the α-carbon of the γ-butyrolactone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the trifluoroacetate ester. chemicalpapers.comyoutube.com The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate yields the target β-keto lactone. libretexts.orgopenstax.org

Innovations in this area are focused on improving reaction efficiency, safety, and substrate scope. Traditional bases like sodium metal or sodium hydride are effective but pose significant safety risks due to their high reactivity and the production of hydrogen gas. google.com Modern approaches are exploring alternative bases and reaction conditions to mitigate these hazards.

Future synthetic research could explore:

Novel Base Systems: Investigating milder and more soluble organic bases or base systems that can efficiently promote the condensation while minimizing side reactions and safety concerns.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. Flow chemistry offers precise control over reaction parameters like temperature and mixing, which can enhance safety, improve yield, and allow for easier scalability compared to batch processes. google.com

Catalytic Approaches: Developing catalytic versions of the Claisen condensation for this specific transformation would represent a significant advance, reducing the need for stoichiometric amounts of strong base and simplifying purification.

| Methodology | Acylating Agent | Base/Catalyst | Key Advantages | Potential for Innovation |

|---|---|---|---|---|

| Classical Claisen Condensation | Ethyl Acetate (B1210297) | Sodium Methoxide | Established method, good yields (75%) | Hazardous base, requires stoichiometric base |

| Improved Batch Process | Butyl Acetate | Sodium Butoxide | Higher yields (>90%), high purity | Still relies on strong, hazardous bases |

| Analogue Synthesis (Trifluoroacetoacetate) | Ethyl Trifluoroacetate | Sodium Ethoxide | Direct analogue for trifluoroacetyl group introduction | High reactivity, potential side reactions |

| Future: Flow Chemistry | Ethyl Trifluoroacetate | Immobilized Base | Enhanced safety, scalability, precise control | Requires specialized equipment and process optimization |

Discovery of Novel Transformations and Reactivity Patterns

The structure of α-Trifluoroacetyl-γ-butyrolactone, featuring a β-keto lactone, suggests a rich and versatile reactivity profile. The presence of the highly electronegative trifluoromethyl (CF3) group significantly influences the molecule's electronic properties. It enhances the acidity of the α-proton, making the formation of the corresponding enolate more favorable than in its non-fluorinated counterpart, α-acetyl-γ-butyrolactone. chemicalpapers.comwikipedia.org

This enhanced acidity and the presence of two distinct electrophilic carbonyl centers (the lactone and the ketone) allow for a wide range of potential transformations:

Enolate Chemistry: The readily formed enolate can be used as a nucleophile in various C-C bond-forming reactions, such as alkylations, aldol (B89426) additions, and Michael additions, allowing for the synthesis of a diverse library of complex γ-lactone derivatives.

Selective Reductions: The two carbonyl groups can be selectively reduced. The ketone is generally more reactive towards nucleophilic reducing agents, allowing for the synthesis of α-(1-hydroxy-2,2,2-trifluoroethyl)-γ-butyrolactone. Different reagents could potentially target the lactone carbonyl for reduction or ring-opening.

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines) by condensation with binucleophiles like hydrazines, hydroxylamine, or ureas. The reactivity of fluorinated analogues can sometimes differ from non-fluorinated versions, potentially leading to novel heterocyclic systems. nih.gov

Ring Contraction/Rearrangement: Under certain conditions, β-keto esters can undergo rearrangements like the Favorskii-type ring contraction, a reaction that can be influenced by the choice of solvent and the electrophilicity of other reagents present. nih.gov

Future research will likely focus on systematically exploring these reaction pathways to understand how the trifluoroacetyl group directs reactivity and to develop new synthetic tools based on this unique building block.

Expansion into New Areas of Chemical Biology

The γ-butyrolactone ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of many natural products with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. nih.govresearchgate.net The incorporation of fluorine, particularly the CF3 group, is a well-established strategy in drug design to improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govmdpi.com

The combination of these two features in α-Trifluoroacetyl-γ-butyrolactone makes it a highly promising candidate for exploration in chemical biology. Future research avenues include:

Enzyme Inhibition: The 1,3-dicarbonyl motif can act as a chelating agent for metal ions in enzyme active sites, while the trifluoromethyl ketone is a known pharmacophore that can form stable hemiacetal or hemiketal adducts with serine, cysteine, or threonine residues in enzyme active sites, leading to potent and often reversible inhibition. This makes the compound a prime candidate for screening against proteases, esterases, and metalloenzymes.

Activity-Based Protein Profiling (ABPP): The inherent reactivity of the lactone could be harnessed to develop chemical probes for ABPP. These probes could be used to identify novel protein targets in complex biological systems, potentially uncovering new therapeutic strategies for diseases. acs.org

Antimicrobial and Antifungal Agents: Many natural and synthetic γ-butyrolactones exhibit antimicrobial or antifungal activity. nih.gov The lipophilicity and electronic properties conferred by the CF3 group could enhance this activity, making derivatives of α-Trifluoroacetyl-γ-butyrolactone interesting candidates for the development of new anti-infective agents.

Neuroprotective Agents: Certain γ-butyrolactone derivatives have shown neuroprotective effects. nih.gov Given that many centrally acting drugs contain fluorine to enhance blood-brain barrier penetration, this is another logical area for investigation.

| Structural Moiety | Known Biological Activity | Potential Application for Derivatives | Reference |

|---|---|---|---|

| γ-Butyrolactone | Anti-inflammatory, Anticancer, Antibiotic | Development of novel therapeutics in oncology and infectious disease | nih.govderpharmachemica.com |

| Trifluoromethyl Ketone | Potent enzyme inhibition (e.g., proteases) | Targeted enzyme inhibitors for various diseases | nih.gov |

| Trifluoromethylated Lactam | Anticancer, Antidiabetic, Anti-infective | Broad-spectrum therapeutic agent design | nih.gov |

| α-Methylene-γ-butyrolactone | Anti-inflammatory (NF-κB inhibition) | Treatment of inflammatory diseases like arthritis | nih.gov |

Integration of Sustainable Chemistry Principles

Modern chemical synthesis places a strong emphasis on sustainability. Future research into α-Trifluoroacetyl-γ-butyrolactone will benefit from integrating green chemistry principles at every stage.

Key areas for development include:

Renewable Feedstocks: The base γ-butyrolactone scaffold can be produced from renewable, biomass-derived sources like furfural, which is obtained from agricultural waste. rsc.orgnih.gov Connecting the synthesis of α-Trifluoroacetyl-γ-butyrolactone to these renewable feedstocks would significantly improve its environmental footprint.

Biocatalysis: Exploring enzymatic or whole-cell biocatalytic methods for the synthesis is a major goal of green chemistry. Engineered microbes or isolated enzymes could potentially perform the acylation reaction under mild, aqueous conditions, avoiding the need for harsh reagents and organic solvents. Research has already demonstrated the ability of engineered biological systems to utilize fluoroacetate (B1212596) to produce fluorinated lactones, paving the way for such innovations. nih.govrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the reactants into the final product. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.

Safer Solvents and Reagents: Research should focus on replacing hazardous solvents and reagents with safer alternatives. For example, replacing chlorinated solvents with greener options or developing solvent-free reaction conditions would be a significant improvement. Similarly, using recyclable chlorinating agents like trichloroisocyanuric acid for related intermediates can reduce waste compared to traditional methods. google.com

Application of Artificial Intelligence in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. nih.gov These computational tools can be applied to accelerate the discovery and development of α-Trifluoroacetyl-γ-butyrolactone and its derivatives.

Future applications of AI in this context include:

Synthesis Prediction: Retrosynthesis software, powered by AI, can analyze the structure of a target derivative and propose the most efficient synthetic pathways, drawing from vast reaction databases. nih.gov This can save significant time and resources in the lab by identifying promising routes and potential pitfalls before experiments are run.

Reaction Optimization: AI platforms can be used to optimize reaction conditions. By analyzing data from a limited number of experiments, ML models can predict the optimal temperature, solvent, and catalyst to maximize yield and minimize byproducts, a process particularly useful for complex fluorination reactions. pubcompare.ai

De Novo Drug Design: Generative AI models can design novel molecules based on desired properties. For instance, a model could be trained to generate derivatives of α-Trifluoroacetyl-γ-butyrolactone that are predicted to have high binding affinity for a specific enzyme target while maintaining drug-like properties (e.g., solubility, low toxicity).

Property Prediction: Computational models can accurately predict various chemical and physical properties, including NMR spectra. This can aid in the structural confirmation of newly synthesized compounds and help prioritize which derivatives to synthesize for biological testing. mdpi.com

The integration of these AI tools will undoubtedly accelerate the pace of research, allowing scientists to more effectively navigate the vast chemical space of α-Trifluoroacetyl-γ-butyrolactone derivatives to uncover novel functions and applications.

Q & A

Basic Research Questions

What are the established synthetic routes for A-Trifluoroacetyl-G-butyrolactone, and how are reaction conditions optimized?

This compound is typically synthesized via trifluoroacetylation of γ-butyrolactone derivatives. A common method involves reacting γ-butyrolactone with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under controlled acidic or basic conditions. For example, nucleophilic acylation using TFAA in anhydrous dichloromethane at 0–5°C minimizes side reactions like hydrolysis. Optimization parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of γ-butyrolactone to TFAA), solvent polarity, and temperature gradients to maximize yield (≥85%) and purity (confirmed via HPLC) .

How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation requires a combination of NMR (¹H, ¹³C, ¹⁹F), FT-IR, and mass spectrometry. For NMR analysis, deuterated solvents (e.g., CDCl₃) are essential to avoid peak splitting from residual protons. The trifluoroacetyl group exhibits distinct ¹⁹F NMR signals at δ −70 to −75 ppm, while the lactone carbonyl appears at ~175 ppm in ¹³C NMR. FT-IR confirms the lactone (C=O stretch at 1770–1790 cm⁻¹) and trifluoroacetyl (C=O at 1800–1820 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) with ESI+ or EI ionization validates the molecular ion ([M+H]⁺ m/z 200.1155) .

What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic and prone to hydrolysis under ambient conditions. Stability studies recommend storage in desiccated environments (−20°C, argon atmosphere) to prevent degradation. Accelerated stability testing via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveals decomposition onset at ~120°C, with degradation products identified as trifluoroacetic acid and γ-butyrolactone via GC-MS .

Advanced Research Questions

How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data often arise from impurities (e.g., residual solvents or unreacted starting materials) or stereochemical variations. A systematic approach includes:

- Multi-technique cross-validation : Compare NMR with X-ray crystallography (if crystalline) or computational modeling (DFT-based chemical shift predictions).

- Isotopic labeling : Use ¹³C-labeled γ-butyrolactone to track trifluoroacetylation efficiency and confirm bond formation.

- Controlled hydrolysis experiments : Monitor degradation pathways to identify interfering signals .

What methodological strategies are effective in optimizing enantioselective synthesis of this compound?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic methods. For example, lipase-mediated acylation in ionic liquids (e.g., [BMIM][PF₆]) achieves enantiomeric excess (ee) >90%. Reaction parameters such as solvent polarity, temperature (25–40°C), and catalyst loading (5–10 mol%) are critical. Chiral HPLC (e.g., Chiralpak IA column) validates ee, while circular dichroism (CD) confirms absolute configuration .

How do computational methods enhance the understanding of this compound’s reactivity in complex systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron density maps to predict regioselectivity in nucleophilic attacks. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reveal solvation effects on reaction kinetics. These methods help rationalize experimental outcomes, such as preferential acylation at the γ-position over the α-position due to steric and electronic factors .

What are the challenges in interpreting mechanistic pathways for trifluoroacetylation reactions, and how can they be addressed?

Mechanistic ambiguity arises from competing pathways (e.g., SN1 vs. SN2 in nucleophilic substitution). Isotopic tracer studies (e.g., ¹⁸O labeling in γ-butyrolactone) and kinetic isotope effects (KIE) clarify mechanisms. For instance, a primary KIE (k_H/k_D > 2) suggests proton transfer in the rate-determining step, indicative of an associative mechanism. In situ FT-IR or Raman spectroscopy monitors intermediate formation (e.g., acyloxycarbenium ions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products